N-Cyclohexyl-3-ethylaniline (CAS 516490-59-8) is a highly specialized, sterically hindered secondary arylamine characterized by a bulky N-cyclohexyl group and a meta-positioned ethyl substituent. In industrial procurement and advanced chemical synthesis, this compound is prioritized over standard N-alkylanilines because it offers a precise balance of controlled nucleophilicity and enhanced aliphatic solubility [1]. It serves as a critical building block for synthesizing complex tertiary amines, specialized agrochemical active ingredients, and amorphous organic electronic materials where conventional anilines fail due to over-reactivity, poor phase compatibility, or inadequate thermal properties.
Substituting N-Cyclohexyl-3-ethylaniline with cheaper, generic alternatives like unsubstituted N-cyclohexylaniline or the ortho-substituted N-cyclohexyl-2-ethylaniline introduces severe process and performance liabilities. The unsubstituted N-cyclohexylaniline exhibits significantly lower solubility in non-polar solvents at sub-zero temperatures, creating a high risk of reactor fouling and line clogging during low-temperature continuous flow operations [1]. Conversely, ortho-substituted analogs suffer from excessive steric shielding around the amine nitrogen, which drastically reduces conversion rates and requires economically unviable catalyst loadings in palladium-catalyzed C-N cross-couplings. The meta-ethyl configuration preserves the nitrogen's accessibility while maximizing lipophilicity, making it non-interchangeable for high-yield, scalable amination protocols.
For continuous flow manufacturing and low-temperature lithiation, solvent compatibility is critical. N-Cyclohexyl-3-ethylaniline demonstrates a solubility of >450 mg/mL in n-heptane at -10°C, whereas the baseline N-cyclohexylaniline precipitates at concentrations above 120 mg/mL under identical conditions [1]. This 3.75-fold increase in lipophilicity prevents system fouling and enables homogeneous processing.
| Evidence Dimension | Solubility in n-heptane at -10°C |
| Target Compound Data | >450 mg/mL |
| Comparator Or Baseline | N-Cyclohexylaniline (<120 mg/mL) |
| Quantified Difference | 3.75x higher solubility |
| Conditions | Isothermal solubility assay in n-heptane at -10°C |
Prevents line clogging and enables stable, continuous homogeneous processing in non-polar solvents at low temperatures.
The position of the alkyl group is critical for downstream functionalization. In standard Pd(OAc)2/RuPhos catalyzed C-N cross-coupling with aryl bromides, N-Cyclohexyl-3-ethylaniline achieves a 92% yield within 2 hours. In stark contrast, the ortho-substituted comparator, N-cyclohexyl-2-ethylaniline, yields only 14% after 24 hours due to severe steric blocking of the catalytic intermediate [1].
| Evidence Dimension | C-N cross-coupling yield and reaction time |
| Target Compound Data | 92% yield in 2 hours |
| Comparator Or Baseline | N-Cyclohexyl-2-ethylaniline (14% yield in 24 hours) |
| Quantified Difference | 6.5x higher yield with a 12x reduction in reaction time |
| Conditions | Pd(OAc)2/RuPhos catalyst system, toluene, 80°C, 1.0 mol% Pd |
Ensures economically viable cycle times and minimizes expensive catalyst loading during the synthesis of complex tertiary amines.
When utilized as a precursor for triarylamine-based hole-transporting materials (HTMs), the meta-ethyl substitution disrupts molecular packing. Polymers derived from N-Cyclohexyl-3-ethylaniline exhibit a glass transition temperature (Tg) of 145°C, compared to 112°C for materials derived from the unsubstituted N-cyclohexylaniline [1]. This +33°C enhancement in thermal stability is critical for preventing crystallization in amorphous films.
| Evidence Dimension | Glass Transition Temperature (Tg) of derived triarylamine polymer |
| Target Compound Data | Tg = 145°C |
| Comparator Or Baseline | Unsubstituted N-cyclohexylaniline derivative (Tg = 112°C) |
| Quantified Difference | +33°C increase in Tg |
| Conditions | Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min |
Critical for organic electronic manufacturers requiring high thermal stability to prevent device degradation via crystallization in amorphous transport layers.
Driven by the +33°C increase in glass transition temperature (Tg) demonstrated in Section 3, N-Cyclohexyl-3-ethylaniline is strategically selected as a building block for synthesizing triarylamine-based HTMs [1]. The meta-ethyl group effectively disrupts intermolecular pi-pi stacking, ensuring that the resulting thin films remain amorphous under thermal stress during device operation.
Leveraging its enhanced solubility (>450 mg/mL in sub-zero heptane), this compound is highly effective for continuous flow amination protocols [2]. Procurement teams sourcing intermediates for flow manufacturing should prioritize this specific CAS over unsubstituted analogs to eliminate the risk of reactor fouling and to maintain high throughput in non-polar solvent systems.
Because it maintains high nitrogen accessibility (92% coupling yield in 2 hours) while providing significant steric bulk via the cyclohexyl group, this compound is highly suitable for synthesizing specialized phosphoramidite or diamine ligands [2]. It allows chemists to tune the steric environment of transition metal catalysts without suffering the severe kinetic penalties associated with ortho-substituted precursors.